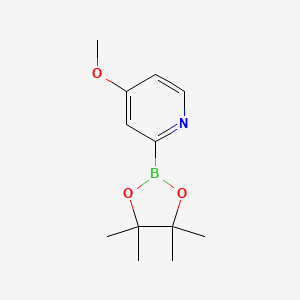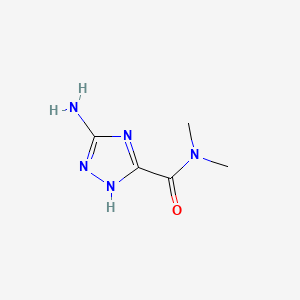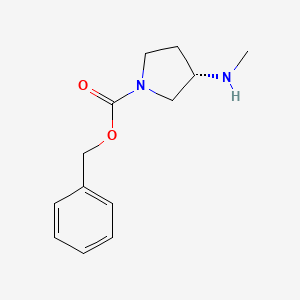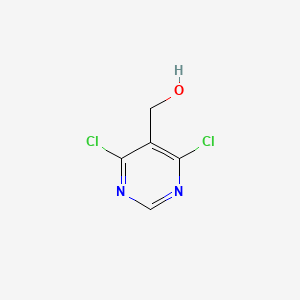
(4,6-Dichloropyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dichloropyrimidin-5-yl)methanol is a chemical compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Wirkmechanismus
Target of Action
It’s known that pyrimidine derivatives, such as this compound, are elemental structural motifs of several essential natural products and a number of synthetic drugs .
Mode of Action
The mode of action of (4,6-Dichloropyrimidin-5-yl)methanol involves aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Biochemical Pathways
It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s n ar reaction . This is unlike other nitrogen heterocycles such as pyridine and imidazole .
Pharmacokinetics
The compound’s water solubility, a key factor influencing bioavailability, is mentioned .
Result of Action
It’s known that 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions can affect the reaction products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dichloropyrimidin-5-yl)methanol typically involves the chlorination of pyrimidine derivatives. One common method includes the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The chlorinated product is then subjected to further reactions to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by purification steps to ensure high yield and purity. The use of in-situ-formed sodium methoxide in methanol or sodium ethoxide in ethanol is preferred for the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: (4,6-Dichloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Amination: Using alkoxide ions in the presence of a high concentration of alkoxide ions.
Solvolysis: Involves the reaction with solvents like ethanol or methanol in the presence of a base.
Major Products Formed:
Aminated Derivatives: Formed through amination reactions.
Substituted Pyrimidines: Resulting from substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
(4,6-Dichloropyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,6-dichloropyrimidine: Known for its antiviral properties and inhibitory effects on nitric oxide production.
5-Amino-4,6-dichloropyrimidine: Used in the synthesis of various nucleoside analogs.
Uniqueness: (4,6-Dichloropyrimidin-5-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct chemical reactivity and biological activity compared to other dichloropyrimidine derivatives.
Eigenschaften
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h2,10H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRISGDUFMBMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693832 |
Source


|
| Record name | (4,6-Dichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260862-85-8 |
Source


|
| Record name | (4,6-Dichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

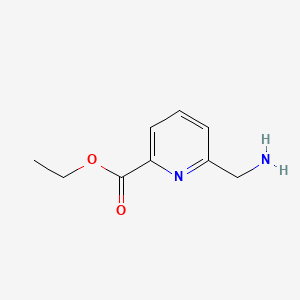
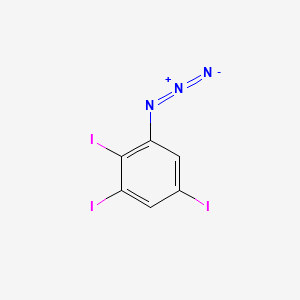
![6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596716.png)

